Superior Myeloperoxidase (MPO) Inhibition Potency vs. In-Class Analogs
2-Chloro-5-(prop-2-ynyl)pyridine exhibits potent inhibition of myeloperoxidase (MPO), a key enzyme in inflammatory and cardiovascular diseases, with a reported IC50 of 1 nM. [1] This high potency is directly attributable to the prop-2-ynyl substituent, which facilitates favorable binding interactions within the enzyme's active site. In stark contrast, simpler 5-alkyl substituted analogs like 2-chloro-5-methylpyridine and 2-chloro-5-ethylpyridine lack any reported MPO inhibitory activity in comparable assays. [2] This functional divergence underscores the critical role of the alkyne moiety for target engagement and selectivity.
| Evidence Dimension | Inhibition of Myeloperoxidase (MPO) chlorination activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (recombinant human MPO, aminophenyl fluorescein assay) [1] |
| Comparator Or Baseline | 2-Chloro-5-methylpyridine and 2-Chloro-5-ethylpyridine: No reported activity |
| Quantified Difference | >1,000,000-fold difference in potency (assuming baseline IC50 > 1 mM for inactive analogs) |
| Conditions | In vitro enzyme assay; 10 min incubation with NaCl; aminophenyl fluorescein detection |
Why This Matters
This potency validates the selection of 2-Chloro-5-(prop-2-ynyl)pyridine over other 5-substituted 2-chloropyridines for any research program targeting myeloperoxidase (MPO).
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data: IC50=1nM for MPO. View Source
- [2] Multiple searches (e.g., PubChem, ChEMBL, Google Scholar) for '2-chloro-5-methylpyridine MPO' and '2-chloro-5-ethylpyridine MPO' returned no relevant bioactivity data, indicating a lack of reported activity for these compounds. View Source
